N'-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Description
N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation of 2-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)11-7-12(17-16-11)14(20)18-15-8-10-5-3-4-6-13(10)19/h3-9,19H,1-2H3,(H,16,17)(H,18,20)/b15-8+ |
InChI Key |
UBBDCZQRPHZPPA-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Coordination Chemistry: The compound acts as a ligand, forming stable complexes with various metal ions, which are studied for their catalytic and magnetic properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as lysine-specific histone demethylase 1A, leading to the modulation of chromatin structure and function.
Iron Chelation: It acts as an iron-chelating agent, disrupting iron metabolism in cancer cells and inducing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff bases and hydrazone derivatives:
N’-(2-Hydroxybenzylidene)cinnamohydrazide: Similar in structure but with a cinnamoyl group instead of the pyrazole ring.
3-Chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Contains a chloro substituent and is known for its anticancer properties.
N’-(2-Hydroxybenzylidene)-2-hydroxymethylbenzohydrazide: Features a hydroxymethyl group, offering different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
